![molecular formula C13H24N2O4S B13089960 tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of sulfur and nitrogen atoms within its spirocyclic framework, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
The synthesis of 1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds include other spirocyclic molecules such as 1,4,9-triazaspiro[5.5]undecan-2-one and 3,9-diazaspiro[5.5]undecane derivatives. Compared to these compounds, 1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is unique due to the presence of sulfur in its structure, which can impart different chemical and biological properties .
Propiedades
Fórmula molecular |
C13H24N2O4S |
|---|---|
Peso molecular |
304.41 g/mol |
Nombre IUPAC |
tert-butyl 1,1-dioxo-1λ6-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-8-9-20(17,18)13(10-15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 |
Clave InChI |
FEAYSJIFYGMBMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C2(C1)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


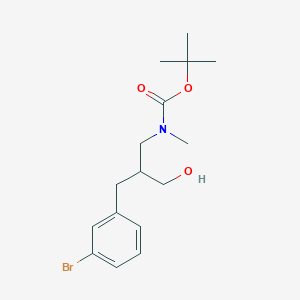

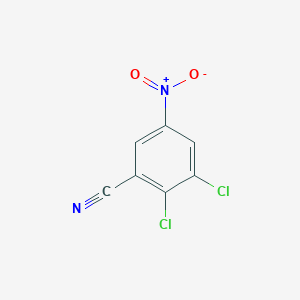
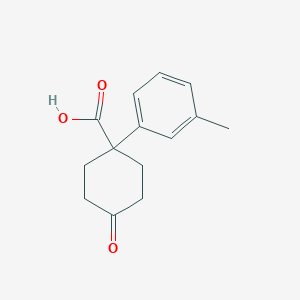
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)


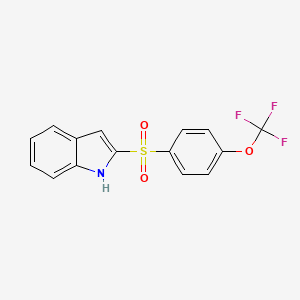
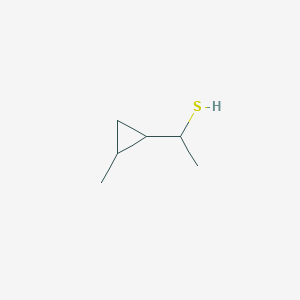
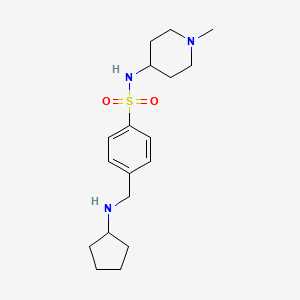
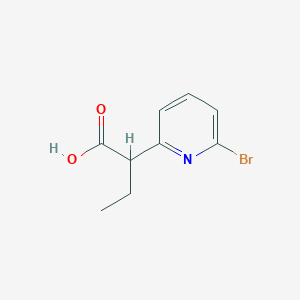
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
![5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate](/img/structure/B13089949.png)
![6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B13089954.png)
